

# Decyl-beta-D-maltopyranoside molecular weight and chemical formula.

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## Compound of Interest

Compound Name: *Decyl-beta-D-maltopyranoside*

Cat. No.: *B1588118*

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An In-Depth Technical Guide to **Decyl-beta-D-maltopyranoside** (DM) for Researchers and Drug Development Professionals

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## Introduction: The Role of Decyl- $\beta$ -D-maltopyranoside in Modern Protein Science

In the intricate world of molecular biology and pharmaceutical development, the study of membrane proteins is both a frontier of discovery and a significant technical challenge. These proteins, embedded within the lipid bilayer of cells, are central to countless biological processes, including signal transduction, molecular transport, and enzymatic activity, making them prime targets for therapeutic intervention. However, their hydrophobic nature makes them notoriously difficult to extract and study in isolation. **Decyl-beta-D-maltopyranoside** (DM), a non-ionic detergent, has emerged as an indispensable tool for overcoming this hurdle.[1]

This guide provides a comprehensive overview of Decyl- $\beta$ -D-maltopyranoside, detailing its fundamental chemical properties, the mechanism by which it facilitates the study of membrane proteins, and a field-proven protocol for its application. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to effectively solubilize, stabilize, and purify membrane proteins while preserving their native structure and function.[2]

## Core Physicochemical Properties of Decyl- $\beta$ -D-maltopyranoside

The efficacy of Decyl- $\beta$ -D-maltopyranoside stems from its specific molecular structure: a hydrophilic disaccharide (maltose) head group attached to a ten-carbon hydrophobic alkyl (decyl) tail.<sup>[3]</sup> This amphipathic nature allows it to interact with both the hydrophobic regions of membrane proteins and the aqueous environments used in laboratory work. The key quantitative parameters that define its behavior in solution are summarized below.

Property	Value	Source(s)
Chemical Formula	C <sub>22</sub> H <sub>42</sub> O <sub>11</sub>	<sup>[1]</sup> <sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup> <sup>[6]</sup>
Molecular Weight	482.6 g/mol	<sup>[3]</sup> <sup>[4]</sup> <sup>[7]</sup>
CAS Number	82494-09-5	<sup>[1]</sup> <sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>
Appearance	White to off-white crystalline powder	<sup>[1]</sup>
Type	Non-ionic Surfactant	<sup>[2]</sup> <sup>[4]</sup> <sup>[8]</sup>
Critical Micelle Concentration (CMC)	~1.6 - 1.8 mM (in H <sub>2</sub> O)	<sup>[4]</sup> <sup>[7]</sup> <sup>[9]</sup> <sup>[10]</sup>
Aggregation Number	~69	<sup>[11]</sup> <sup>[12]</sup> <sup>[13]</sup>
Synonyms	n-Decyl- $\beta$ -D-maltoside, DM, Decylmaltoside	<sup>[4]</sup>

## The Mechanism of Membrane Protein Solubilization

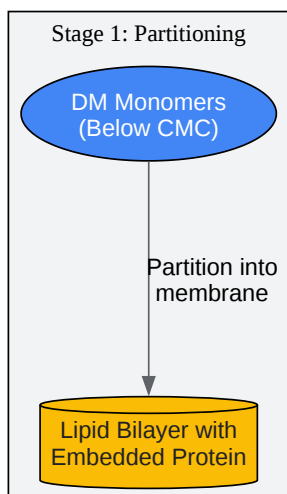
The primary function of DM is to extract membrane proteins from the lipid bilayer and maintain them in a soluble, stable state. This process is driven by the detergent's behavior above its Critical Micelle Concentration (CMC).

Causality of Experimental Choice: Why is the CMC important? Below the CMC, detergent molecules exist as monomers in solution. Above the CMC, they spontaneously assemble into micelles, which are spherical structures where the hydrophobic tails face inward, creating a

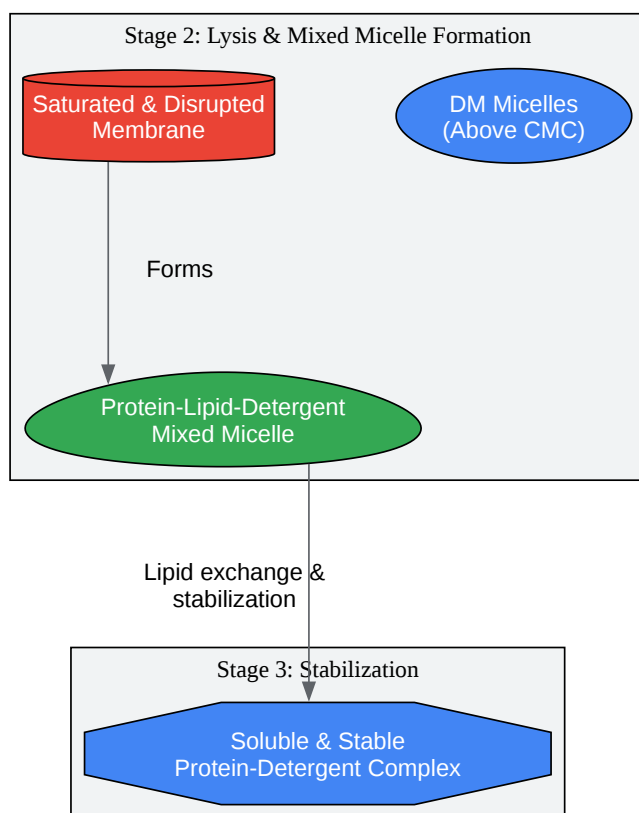
lipid-like core, and the hydrophilic heads face outward into the aqueous buffer.<sup>[6]</sup> It is this micellar form that is crucial for solubilizing membrane proteins. The concentration of the detergent must be kept above the CMC throughout an experiment to prevent the protein-detergent complexes from disassociating and the protein from aggregating.

The solubilization process can be visualized in three key stages:

- **Partitioning:** DM monomers partition into the cell membrane.
- **Lysis & Mixed Micelle Formation:** As the concentration in the membrane increases, the lipid bilayer becomes saturated and is eventually disrupted. The membrane fragments into smaller pieces, forming "mixed micelles" that contain lipids, detergent molecules, and the target membrane protein.
- **Stabilization:** The hydrophobic transmembrane domains of the protein are shielded from the aqueous solvent by the hydrophobic tails of the DM molecules, while the hydrophilic domains of the protein remain exposed to the buffer. This protein-detergent complex is stable and soluble, allowing for further purification and analysis.



Workflow of membrane protein solubilization by Decyl- $\beta$ -D-maltopyranoside.



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